S-Phenyl Thiocarbamates Enable Challenging Amide Synthesis in 93% Yield Where Classical Coupling Reagents Fail
The S-phenyl thiocarbamate scaffold provides a bench-stable, readily accessible precursor for secondary amide synthesis that succeeds where classical coupling reagents (CDI, COMU, DCC, EDC, HATU, PyBOP, T3P) fail. Using substituted S-phenyl thiocarbamates and Grignard reactants, the sterically hindered amide N-(1-adamantyl)-2,4,6-trimethylbenzamide was isolated in 93% yield [1]. By contrast, the same amide could not be efficiently prepared using any of the standard carbodiimide or aminium-based coupling protocols tested, which generally fail for amides derived from sterically hindered carboxylic acids and electron-deficient amines [1]. The thiophenolate leaving group is recovered as diphenyl disulfide and can be recycled into S-phenyl benzenethiosulfonate for renewed thiocarbamate synthesis, providing a waste-minimizing cycle absent from classical amide bond-forming approaches [1].
| Evidence Dimension | Isolated yield of N-(1-adamantyl)-2,4,6-trimethylbenzamide (a sterically hindered secondary amide) |
|---|---|
| Target Compound Data | 93% isolated yield (using S-phenyl thiocarbamate + Grignard reactant) |
| Comparator Or Baseline | Classical coupling agents (CDI, COMU, DCC, EDC, HATU, PyBOP, T3P): failed to produce the amide efficiently |
| Quantified Difference | 93% yield vs. failure or negligible yield with classical methods |
| Conditions | 2-MeTHF, 0 °C to rt, 2 h, then NH₄OH/O₂ oxidative workup, rt, 18 h |
Why This Matters
For procurement decisions, this establishes S-phenyl thiocarbamate as a uniquely effective reagent for synthesizing sterically congested amides that are inaccessible via standard coupling chemistry, directly enabling medicinal chemistry programs targeting challenging amide-containing drug candidates.
- [1] Mampuys P, Ruijter E, Orru RVA, Maes BUW. Synthesis of Secondary Amides from Thiocarbamates. Organic Letters. 2018;20(14):4235-4239. doi:10.1021/acs.orglett.8b01654. Scheme 3 and discussion: 93% yield for N-(1-adamantyl)-2,4,6-trimethylbenzamide (4a); failure of classical coupling reagents documented in Supporting Information Section 2. View Source
